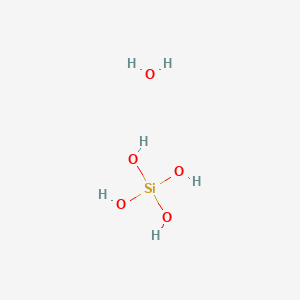

Silicic acid;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Silicic acid;hydrate can be synthesized through the reaction of silicon tetrachloride with water, resulting in the formation of silicic acid and hydrochloric acid. The reaction is as follows: [ \text{SiCl}_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{HCl} ]

Another method involves the hydrolysis of tetraethyl orthosilicate (TEOS) in the presence of water and a catalyst, typically an acid or base . The reaction conditions include controlled temperature and pH to ensure the formation of silicic acid.

Industrial Production Methods

Industrial production of this compound often involves the extraction of silica from natural sources such as quartz sand. The silica is then treated with sodium hydroxide to form sodium silicate, which is subsequently acidified to produce silicic acid . This process is conducted at high temperatures to ensure the complete conversion of silica to silicic acid.

Chemical Reactions Analysis

Types of Reactions

Silicic acid;hydrate undergoes various chemical reactions, including:

Polymerization: Silicic acid molecules readily condense to form polymeric chains, rings, sheets, or three-dimensional networks.

Dehydration: Upon heating, silicic acid dehydrates to form silica gel, a hard translucent substance with atomic-scale pores.

Reaction with Molybdate: Silicic acid reacts with molybdate anions to form yellow silicomolybdate complexes, which are used to titrate the silicon content in water solutions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and molybdate anions. Reaction conditions typically involve controlled temperature and pH to ensure the desired product formation.

Major Products Formed

The major products formed from reactions involving this compound include silica gel, silicomolybdate complexes, and various polymeric forms of silicic acid .

Scientific Research Applications

Silicic acid;hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of silicic acid;hydrate involves its ability to polymerize and form various structures, including chains, rings, and networks. These structures interact with molecular targets such as proteins and enzymes, influencing biological processes and material properties . In drug delivery, silicic acid nanoparticles can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy .

Comparison with Similar Compounds

Silicic acid;hydrate can be compared with other similar compounds such as:

Calcium Silicate Hydrate: Used in cement and concrete, known for its binding properties.

Metasilicic Acid: Another form of silicic acid with the formula H₂SiO₃, known for its polymeric structures.

Disilicic Acid: A compound with the formula H₂Si₂O₅, forming complex polymers.

This compound is unique due to its ability to form a wide range of polymeric structures and its role in both biological and industrial applications.

Properties

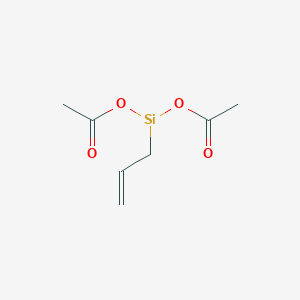

Molecular Formula |

H6O5Si |

|---|---|

Molecular Weight |

114.13 g/mol |

IUPAC Name |

silicic acid;hydrate |

InChI |

InChI=1S/H4O4Si.H2O/c1-5(2,3)4;/h1-4H;1H2 |

InChI Key |

NGHMEZWZOZEZOH-UHFFFAOYSA-N |

Canonical SMILES |

O.O[Si](O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)

![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)